![molecular formula C27H24N4 B14201955 (E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine] CAS No. 850131-81-6](/img/structure/B14201955.png)
(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane is an organic compound that features two pyridine rings attached to a central propane backbone through benzylideneamino linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane typically involves the condensation reaction between 2-pyridinecarboxaldehyde and 1,3-diaminopropane. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane involves its ability to coordinate with metal ions, forming stable complexes. These metal complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its mechanism of action.
相似化合物的比较
Similar Compounds
1,3-Bis(2-pyridyl)propane: Similar structure but lacks the benzylideneamino linkages.
2,2’-Bipyridine: Contains two pyridine rings connected directly without a central propane backbone.
1,3-Di(pyridin-2-yl)benzene: Features a benzene ring with two pyridine substituents.
Uniqueness
1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane is unique due to its specific structural arrangement, which allows for versatile coordination chemistry and potential applications in various fields. Its ability to form stable metal complexes and interact with biological targets sets it apart from other similar compounds.
属性
CAS 编号 |
850131-81-6 |
|---|---|
分子式 |
C27H24N4 |
分子量 |
404.5 g/mol |
IUPAC 名称 |
1-phenyl-N-[3-[[phenyl(pyridin-2-yl)methylidene]amino]propyl]-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C27H24N4/c1-3-12-22(13-4-1)26(24-16-7-9-18-28-24)30-20-11-21-31-27(23-14-5-2-6-15-23)25-17-8-10-19-29-25/h1-10,12-19H,11,20-21H2 |
InChI 键 |
UAWJHBNCWMLNED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=NCCCN=C(C2=CC=CC=C2)C3=CC=CC=N3)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B14201875.png)
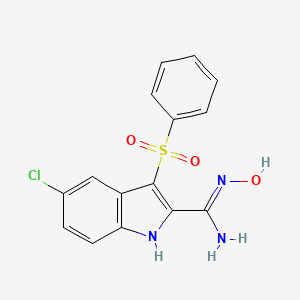
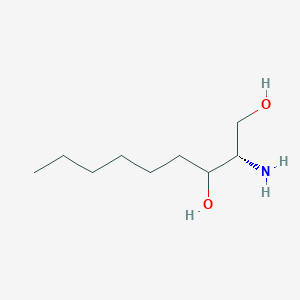
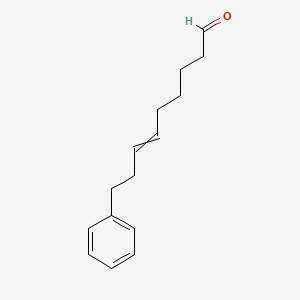
![N-(2-Chlorophenyl)-2-{(2Z)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B14201895.png)
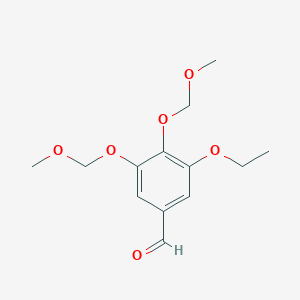
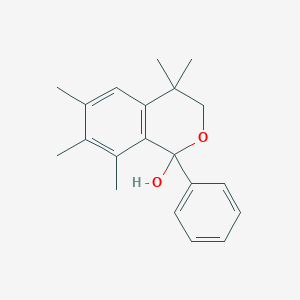
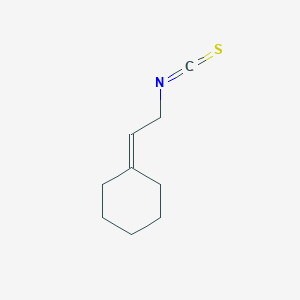
![Ethyl 3-[(2-aminoethyl)amino]but-2-enoate](/img/structure/B14201920.png)
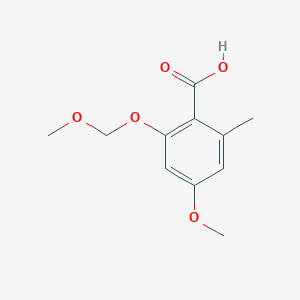

![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)
![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)

